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Compound of Interest

Compound Name: AZP-531

Cat. No.: B605897

A Head-to-Head Look at Two Investigational Treatments for Hyperphagia and Metabolic
Dysfunction in PWS

For Researchers, Scientists, and Drug Development Professionals

Prader-Willi Syndrome (PWS) is a complex genetic disorder characterized by a relentless,
insatiable appetite (hyperphagia), which leads to severe obesity and a host of metabolic
complications. The management of hyperphagia remains the most significant unmet medical
need for individuals with PWS. This guide provides a comparative analysis of two
investigational drugs, AZP-531 (Livoletide) and Diazoxide Choline Controlled-Release (DCCR),
which have shown promise in clinical trials for addressing the core symptoms of PWS.

At a Glance: Key Differences
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Feature

AZP-531 (Livoletide)

Diazoxide Choline (DCCR)

Drug Class

Unacylated Ghrelin Analogue

ATP-sensitive Potassium
(KATP) Channel Agonist

Primary Mechanism of Action

Counteracts the orexigenic
effects of acylated ghrelin.[1][2]

[3]

Reduces the secretion of
appetite-stimulatory
neuropeptides (NPY and
AgRP) in the hypothalamus.[4]

[5]

Administration

Subcutaneous Injection[1][6]

Oral Tablet[7][8]

Key Efficacy Endpoints

Improvement in food-related
behaviors, reduction in
appetite, waist circumference,
and fat mass.[1][6][9]

Reduction in hyperphagia,
aggressive behaviors, and fat
mass; increase in lean body
mass.[7][8][10]

Development Stage

Investigational (Phase 2b/3
trial ongoing).[11]

Recently FDA approved (as
Vykat XR).[12]

Mechanism of Action: Distinct Pathways to Appetite

Control

The two compounds operate through fundamentally different biological pathways to modulate

appetite and metabolism in PWS.

AZP-531 (Livoletide): Targeting the Ghrelin System

AZP-531 is a synthetic analogue of unacylated ghrelin (UAG). In PWS, there is an imbalance

with elevated levels of acylated ghrelin (AG), the "hunger hormone," and a relative deficit of
UAG.[11][13] AZP-531 is designed to mimic the effects of UAG, thereby counteracting the
potent appetite-stimulating signals of AG.[2][3] This approach aims to restore a more balanced

hormonal regulation of hunger.
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Figure 1: Mechanism of Action of AZP-531 in PWS.

Diazoxide Choline (DCCR): Modulating Hypothalamic Neurons

DCCR is a potent activator of ATP-sensitive potassium (KATP) channels.[4] It can cross the
blood-brain barrier and act on key neurons in the hypothalamus, specifically the Neuropeptide
Y (NPY)/Agouti-Related Protein (AgRP) neurons.[4][5] By activating KATP channels on these
neurons, DCCR reduces the release of the powerful appetite stimulants NPY and AgRP,
thereby dampening the hyperphagic drive.[4]
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Figure 2: Mechanism of Action of Diazoxide Choline in PWS.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials of AZP-531 and DCCR have not been conducted. The
following data is a summary from their respective clinical trial programs.

Hyperphagia and Food-Related Behaviors

Both drugs have demonstrated statistically significant improvements in hyperphagia, the
primary endpoint in most PWS clinical trials.

AZP-531: In a Phase Il trial, patients treated with AZP-531 showed a significant improvement
in food-related behaviors as measured by the Hyperphagia Questionnaire (HQ) compared to
placebo (p<0.05).[14] The improvement was particularly noted in the Hyperphagic Severity
domain of the HQ.[14] These findings were supported by a reduction in patient-reported
appetite.[14]

Diazoxide Choline (DCCR): A Phase Il study of DCCR showed a statistically significant
reduction in hyperphagia at the end of a 10-week open-label treatment period (-4.32, n=11,
p=0.006).[7] Greater reductions were observed in patients with moderate to severe baseline
hyperphagia.[7] The Phase 3 DESTINY PWS trial did not meet its primary endpoint for the
overall population but did show a significant improvement in hyperphagia in participants with
severe hyperphagia.[15][16] Long-term open-label extension studies have shown durable and
clinically meaningful reductions in hyperphagia.[17]
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Body Composition and Metabolic Parameters

AZP-531: While no significant change in body weight was observed in the 14-day Phase Il trial,
treatment with AZP-531 resulted in a significant reduction in waist circumference and fat mass.
[1][6][13] Improvements in glucose control were also noted, particularly in patients with
impaired glucose tolerance at baseline.[1][14]

Diazoxide Choline (DCCR): Clinical trials have shown that DCCR treatment leads to clinically
relevant reductions in fat mass and increases in lean body mass.[7][10] Long-term
administration has been associated with progressive increases in lean body mass.[17] DCCR
has also demonstrated improvements in metabolic markers, including reductions in insulin,
insulin resistance (HOMA-IR), and leptin, with an increase in adiponectin.[17][18]

Quantitative Data Summary

Table 1: Efficacy of AZP-531 in a 14-day Phase Il Study

AZP-531
Parameter Placebo Group p-value Reference
Group
Hyperphagia
P p J ] Significant No Significant
Questionnaire <0.05 [6][14]
Improvement Change
(HQ) Total Score
Waist Significant No Significant <0.05 (vs. 61[14]
Circumference Reduction Change baseline)
Significant No Significant
Fat Mass ) Not Reported [6]
Reduction Change
i No Significant No Significant
Body Weight Not Reported [61[14]
Change Change

Table 2: Efficacy of Diazoxide Choline (DCCR) in Clinical Trials
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Parameter Key Finding Study Phase Reference

Hyperphagia (HQ-CT

-4.32 (p=0.006) Phase Il (10 weeks) [7]
Score Change)

Hyperphagia (Severe
) -9.67 (DCCR) vs -4.26
Baseline, HQ-CT Phase I [15][16]
(Placebo) (p=0.012)
Score Change)

Fat Mass Change -1.58 kg (p=0.02) Phase Il (10 weeks) [7]
Lean Body Mass

+2.26 kg (p=0.003) Phase Il (10 weeks) [7]
Change

57.1% reduction in
Aggressive Behaviors  subjects displaying Phase Il [7]

aggression (p=0.01)

Safety and Tolerability

AZP-531.: In its Phase Il trial, AZP-531 was reported to be well-tolerated.[1][6] The most
common adverse events were mild injection site reactions, which were more frequent in the
placebo group.[13] No serious adverse events or discontinuations due to adverse events were
reported.[9][13]

Diazoxide Choline (DCCR): The safety profile of DCCR is consistent with the known profile of
diazoxide.[7] The most common treatment-emergent adverse events include hypertrichosis
(excessive hair growth), peripheral edema, and transient hyperglycemia.[19] Most adverse
events were mild to moderate in severity.[7][19] Titration of the dose has been shown to
improve tolerability.

Experimental Protocols
AZP-531 Phase Il Trial

» Study Design: A randomized, double-blind, placebo-controlled trial conducted at seven sites
in France, Spain, and Italy.[1][14]

o Participants: 47 patients aged 12-50 with genetically confirmed PWS and hyperphagia.[1][6]
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o Treatment: Daily subcutaneous injections of either AZP-531 or placebo for 14 days.[1][6] The
dose of AZP-531 was 3 mg for patients weighing 50-70 kg and 4 mg for those over 70 kg.[1]

o Assessments: Adverse events, vital signs, Hyperphagia Questionnaire (HQ), patient-reported
appetite, body composition, and glycemic measures.[1][6]

AZP-531 Group

——
Screening —®| Randomization Treatment (14 days) Follow-up
—vy

Placebo Group

Click to download full resolution via product page

Figure 3: Experimental Workflow for the AZP-531 Phase Il Trial.

Diazoxide Choline (DCCR) Phase Il Trial

o Study Design: A single-center, Phase Il study with a 10-week open-label treatment period
followed by a 4-week double-blind, placebo-controlled withdrawal period.[7][8]

» Participants: 13 overweight or obese adolescents and adults with genetically confirmed
PWS.[7]

o Treatment: Orally administered DCCR tablets, with dose escalation during the open-label

period.[7]

o Assessments: Safety, efficacy in reducing hyperphagia, changes in body composition (fat
and lean body mass), and behavioral assessments.[7]
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Figure 4: Experimental Workflow for the DCCR Phase Il Trial.

Conclusion

AZP-531 and diazoxide choline represent two distinct and promising therapeutic strategies for
managing the debilitating hyperphagia and metabolic disturbances in Prader-Willi Syndrome.
AZP-531's approach of modulating the ghrelin system and DCCR's action on hypothalamic
appetite pathways both address fundamental aspects of PWS pathophysiology. While DCCR
has progressed to FDA approval, offering a new treatment option for patients, AZP-531
continues to be evaluated in later-stage clinical trials. The data from their respective clinical
programs provide valuable insights for the scientific and drug development communities.
Future research, potentially including comparative effectiveness studies, will be crucial in
further defining the roles of these and other emerging therapies in the comprehensive care of
individuals with PWS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Choline for Prader-Willi Syndrome]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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